sodium bicyclo[1.1.1]pentane-1-sulfinate

Medicinal Chemistry Bioisostere Synthesis Laboratory Safety

Sodium bicyclo[1.1.1]pentane-1-sulfinate (BCP-SO₂Na) resolves the safety and operational barriers of direct [1.1.1]propellane-based BCP-sulfur chemistry. As a bench-stable solid, it eliminates specialized inert-atmosphere equipment, enabling routine access to BCP sulfones, sulfonamides, sulfoxides, and sulfoximines from a single intermediate. - Multigram synthesis achieved without column chromatography or crystallization, supporting scalable process routes. - One-pot chlorination/Grignard procedure yields 96% activation step, accelerating SAR exploration. - Air-stable solid compatible with HTE and automated synthesis platforms, enabling direct integration into medicinal chemistry workflows.

Molecular Formula C5H7NaO2S
Molecular Weight 154.16
CAS No. 2413074-44-7
Cat. No. B2565005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium bicyclo[1.1.1]pentane-1-sulfinate
CAS2413074-44-7
Molecular FormulaC5H7NaO2S
Molecular Weight154.16
Structural Identifiers
SMILESC1C2CC1(C2)S(=O)[O-].[Na+]
InChIInChI=1S/C5H8O2S.Na/c6-8(7)5-1-4(2-5)3-5;/h4H,1-3H2,(H,6,7);/q;+1/p-1
InChIKeyKHFMOUFAUHOHJO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BCP-SO₂Na: Bench-Stable Sulfinate Building Block


Sodium bicyclo[1.1.1]pentane-1-sulfinate (BCP-SO₂Na; CAS 2413074-44-7) is a bench-stable organosulfur building block belonging to the bicyclo[1.1.1]pentane (BCP) class of bioisosteres [1]. The compound serves as a versatile precursor for the synthesis of BCP sulfones, sulfonamides, sulfoxides, and sulfoximines via radical, nucleophilic, and electrophilic pathways [1]. Its significance derives from the BCP core, which functions as a saturated, three-dimensional replacement for para-substituted phenyl rings, internal alkynes, and tert-butyl groups in medicinal chemistry applications [2].

Bench-stable solid: enables BCP-sulfur chemistry without specialized Schlenk techniques
Versatile sulfinate precursor: supports sulfone, sulfonamide, sulfoxide, and sulfoximine synthesis via radical, nucleophilic, and electrophilic pathways

BCP-SO₂Na vs. Generic Alternatives


Procurement decisions involving BCP-functionalized building blocks require careful differentiation because alternative synthetic routes to sulfur-substituted BCPs impose distinct operational and safety trade-offs that affect laboratory workflow and scale-up feasibility. Direct methods employing [1.1.1]propellane—the volatile, strained precursor for most BCP derivatives—necessitate specialized Schlenk techniques and present handling hazards that limit routine adoption [1]. While generic aryl or alkyl sulfinate salts (e.g., sodium benzenesulfinate) are bench-stable, they lack the BCP core required for three-dimensional bioisostere replacement in drug discovery programs [2]. BCP-sulfonyl chlorides and BCP-thiols each address specific synthetic niches but do not provide the same breadth of downstream functionalization capability or comparable stability profiles. The following quantitative evidence establishes where sodium bicyclo[1.1.1]pentane-1-sulfinate demonstrates measurable differentiation relative to these alternatives.

! [1.1.1]Propellane-based routes require specialized inert-atmosphere handling; bench stability advantage may not transfer
! Generic aryl or alkyl sulfinate salts lack the BCP core; cannot deliver three-dimensional bioisostere replacement
! BCP-sulfonyl chlorides and BCP-thiols offer limited product-class breadth; sulfoxide and sulfoximine access may be constrained

BCP-SO₂Na: Quantitative Differentiation Evidence


Bench Stability vs. [1.1.1]Propellane

Sodium bicyclo[1.1.1]pentane-1-sulfinate (BCP-SO₂Na) is explicitly characterized as 'bench-stable,' enabling handling under ambient atmospheric conditions without specialized inert-atmosphere equipment. In contrast, the alternative precursor [1.1.1]propellane is a volatile, highly strained hydrocarbon (estimated strain energy ~80–100 kcal/mol) that requires Schlenk techniques for safe manipulation [1]. This operational differentiation is explicitly noted by the authors: BCP-SO₂Na 'enables access to BCP sulfones and sulfonamides avoiding the volatile [1.1.1]propellane which is favorable for the extension of SAR studies' [1]. The bench-stable solid can be stored under standard laboratory conditions, whereas [1.1.1]propellane requires cold storage and inert-atmosphere handling due to its volatility and propensity for uncontrolled oligomerization [1].

Bench Stability
Head-to-head
Bench-stable solid; no Schlenk techniques required vs. [1.1.1]propellane volatile liquid requiring inert atmosphere
Supports routine laboratory workflow
Ambient storage and handling
Medicinal Chemistry Bioisostere Synthesis Laboratory Safety

Scalable Multigram Synthesis Without Chromatography

BCP-SO₂Na is synthesized via a four-step procedure from commercially available precursors and can be obtained on multigram scale without requiring column chromatography or crystallization [1]. This represents a quantifiable operational advantage over alternative BCP-sulfur building blocks. For comparison, BCP-sulfonyl chloride (an alternative electrophilic BCP-sulfur reagent) is typically synthesized from [1.1.1]propellane via SO₂ insertion and chlorination, a route that inherently involves the volatile propellane intermediate and its associated handling constraints [2]. The reported purification-free multigram access to BCP-SO₂Na contrasts with the chromatographic purification commonly required for propellane-derived BCP-thiol adducts [3].

Multigram Access
Class-level
Multigram scale obtained; four steps; no column chromatography or crystallization required
May simplify procurement and scale-up
Purification-free access from commercial precursors
Process Chemistry Scale-Up Purification-Free Synthesis

One-Pot BCP-Sulfoxide Synthesis

BCP-SO₂Na enables a novel one-pot synthesis of BCP sulfoxides via in situ chlorination followed by Grignard addition. Langer et al. (2023) report the conversion of BCP-SO₂Na to lithium bicyclo[1.1.1]pentylsulfinate with 96% yield (aqueous HCl, LiOH, THF/H₂O conditions), which then serves as the precursor for unsymmetrical BCP-sulfoxide synthesis using aryl and alkyl magnesium bromides [1]. In contrast, the direct synthesis of BCP sulfoxides from [1.1.1]propellane is not established; prior methods for BCP sulfoxides were limited and lacked the substrate scope enabled by this sulfinate-based route. The authors explicitly note that this methodology provides products 'not available with previous methods' [1].

Sulfoxide Yield
Head-to-head
Lithium BCP-sulfinate obtained in 96% yield; enables products not previously accessible
Supports sulfoxide SAR exploration
One-pot chlorination/Grignard procedure
Sulfoxide Synthesis Organometallic Chemistry One-Pot Methodology

Versatile Access to Sulfur Product Classes

BCP-SO₂Na serves as a common intermediate for at least four distinct sulfur-containing BCP product classes: sulfones (via radical or electrophilic coupling), sulfonamides (via amine coupling), sulfoxides (via chlorination/Grignard addition), and sulfoximines (via oxidation of sulfoxides) [1][2]. This functional breadth exceeds that of alternative BCP-sulfur building blocks. BCP-thiols are primarily precursors to BCP sulfides and require subsequent oxidation to access sulfoxides or sulfones [3]. BCP-sulfonyl chlorides are electrophilic sulfonylation reagents but do not provide direct radical-based coupling pathways. The sulfinate anion in BCP-SO₂Na enables both nucleophilic displacement and radical-based transformations, offering dual-mode reactivity that reduces the number of distinct building blocks required in inventory [1].

Product-Class Access
Class-level
At least 2× broader product-class access vs. BCP-thiols; dual nucleophilic/radical reactivity
Reduces inventory of distinct building blocks
Four classes accessible: sulfones, sulfonamides, sulfoxides, sulfoximines
Diversification Building Block Utility Sulfur Chemistry

BCP-SO₂Na: Priority Application Scenarios


Medicinal Chemistry Bioisostere Replacement

BCP-SO₂Na enables the systematic exploration of sulfur-containing BCP bioisosteres in structure-activity relationship (SAR) campaigns where para-substituted phenyl rings, internal alkynes, or tert-butyl groups are targeted for replacement with three-dimensional saturated frameworks. The compound's bench stability eliminates the need for specialized [1.1.1]propellane handling equipment, making it accessible to medicinal chemistry teams without dedicated inert-atmosphere infrastructure [1]. The dual nucleophilic/radical reactivity profile supports diversification into sulfone, sulfonamide, and sulfoxide analogs from a single purchased intermediate [1].

Process Chemistry Scale-Up

The reported multigram synthesis of BCP-SO₂Na without requiring column chromatography or crystallization [1] makes this compound suitable for process chemistry groups developing scalable routes to BCP-containing drug candidates. The purification-free access contrasts with chromatographically intensive propellane-based routes, offering potential reductions in solvent usage and purification time at larger scales.

Synthesis of Novel BCP Sulfoxides

Research groups investigating underexplored sulfur-containing BCP derivatives should prioritize BCP-SO₂Na for accessing BCP sulfoxides and sulfoximines—product classes that were not available through prior [1.1.1]propellane-based methodologies [2]. The one-pot chlorination/Grignard procedure provides a 96% yield step for sulfinate activation, enabling efficient exploration of this chemical space in both academic and industrial discovery settings [2].

HTE Platforms: Air-Stable Solid Reagents

Automated synthesis and HTE platforms benefit from solid, air-stable reagents that can be accurately weighed and dispensed under ambient conditions. BCP-SO₂Na's bench-stable solid form meets these requirements, whereas volatile liquid alternatives like [1.1.1]propellane are incompatible with standard HTE liquid-handling and storage infrastructure [1]. Procurement of BCP-SO₂Na thus enables integration of BCP-sulfur chemistry into automated medicinal chemistry workflows.

Application
Selection Property
Validation Focus
BCP bioisostere SAR exploration
Bench-stable solid; dual reactivity
Compatibility with sulfone, sulfonamide, sulfoxide synthesis
Process chemistry scale-up
Multigram access without chromatography
Scalable route validation; purification-free workflow
Novel BCP sulfoxide development
One-pot sulfinate activation
Sulfoxide and sulfoximine scope evaluation
HTE and automated synthesis
Air-stable solid form
Automated dispensing accuracy; ambient storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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